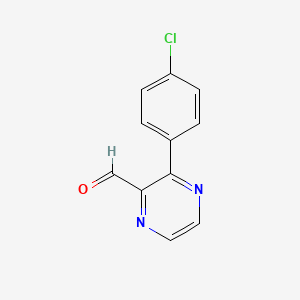

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Vue d'ensemble

Description

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is an organic compound that belongs to the class of pyrazine derivatives It features a pyrazine ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with pyrazine derivatives under specific conditions. One common method involves the use of a condensation reaction between 4-chlorobenzaldehyde and pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The aldehyde group undergoes oxidation and reduction under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid | |

| Reduction | NaBH₄ (EtOH, 0°C) | 3-(4-Chloro-phenyl)-pyrazine-2-methanol |

-

Mechanistic Insight : Oxidation with KMnO₄ proceeds via cleavage of the aldehyde C–H bond, forming a carboxylic acid. Reduction with NaBH₄ converts the aldehyde to a primary alcohol without affecting the pyrazine or chloroaryl groups .

Schiff Base Formation

The aldehyde reacts with primary amines to form Schiff bases, which are pivotal in medicinal chemistry:

-

Example : Condensation with 3,4,5-trimethoxybenzaldehyde derivatives yields Schiff bases exhibiting antifungal activity against Candida albicans (MIC = 7.81–31.25 µg/mL) .

Knoevenagel Condensation

The aldehyde participates in Knoevenagel reactions with active methylene compounds:

-

Key Finding : Reactions with malononitrile under microwave irradiation yield fused pyrano-pyrazoles with low micromolar IC₅₀ values against CDK2 .

Multicomponent Reactions

The aldehyde serves as a key component in multicomponent syntheses:

| Components | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin, malononitrile | L-Proline | Pyrano[3,2-c]chromenones | 85–96% | |

| Thiosemicarbazide, diketones | TsOH | Thiazolidinone hybrids | 78–92% |

-

Mechanism : Aldehyde-initiated Knoevenagel adducts undergo cyclization with nucleophiles (e.g., NH₂ groups), forming heterocyclic scaffolds .

Cyclization Reactions

Intramolecular cyclization yields fused heterocycles:

| Reagent | Conditions | Product | Biological Target | Reference |

|---|---|---|---|---|

| NH₂NH₂ | Nitrobenzene, pyridine | Pyrazolo[3,4-b]pyrazines | Anticancer agents | |

| CS₂, KOH | Reflux, EtOH | Thiazolo[5,4-b]pyrazines | CDK1/2 inhibitors |

-

Case Study : Cyclization with hydrazine generates pyrazolo[3,4-b]pyrazines, showing selective inhibition of CDK2 (IC₅₀ = 0.89 µM) over CDK1 (IC₅₀ > 10 µM) .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in limited substitution due to deactivation by the electron-withdrawing pyrazine ring:

| Nucleophile | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C | 4-Azidophenyl derivative | Low yield (≤20%) |

-

Rationale : Electron deficiency at the chloroaryl ring reduces reactivity toward SNAr, favoring aldehyde-centered transformations .

Friedel-Crafts Alkylation

The aldehyde acts as an electrophile in hydroxyalkylation reactions:

| Arene | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol | H₂SO₄ | 2-(4-Chloro-phenyl)-pyrazinyl benzyl alcohol | 65% |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde has been investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas, particularly for their anti-inflammatory and anticancer properties. Research indicates that compounds within this class can inhibit specific enzymes or receptors, modulating biological pathways involved in disease processes .

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of pyrazine compounds exhibited selective inhibition against c-Met kinases, which are implicated in cancer progression. One notable derivative was found to have an IC50 of 0.005 µM, indicating high potency .

- Inflammatory Diseases : Research has indicated that pyrazine derivatives can regulate protein kinase activity, particularly serum and glucocorticosteroid-regulated kinases (SGK). These compounds may be beneficial in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis .

Materials Science

Development of Novel Materials

The compound is being explored for its applications in developing materials with specific electronic or optical properties. The unique structure of this compound allows it to be incorporated into various polymer matrices, potentially enhancing conductivity or light absorption characteristics in organic electronics.

Biological Studies

Tool Compounds for Biological Research

In biological studies, this compound serves as a tool compound for investigating biological pathways involving pyrazine derivatives. Its ability to interact with molecular targets makes it a valuable asset in understanding mechanisms of action within cellular contexts.

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer drug development | High potency against c-Met kinases |

| Materials Science | Development of electronic and optical materials | Enhanced conductivity and light absorption |

| Biological Studies | Investigating biological pathways | Interaction with molecular targets |

Mécanisme D'action

The mechanism of action of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid

- 3-(4-Chloro-phenyl)-pyrazine-2-methanol

- 4-Chlorophenyl pyrazine

Uniqueness

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is unique due to the presence of both a 4-chlorophenyl group and an aldehyde functional group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine derivatives with various aldehydes or through Vilsmeier-Haack reactions. The compound can be synthesized by treating 4-chlorophenylhydrazine with appropriate reagents to yield the desired pyrazine derivative.

Biological Activity Overview

The biological properties of this compound have been explored in various studies, highlighting its potential as an antifungal, antitubercular, and anticancer agent.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal activity against several pathogenic fungi. For instance, studies have shown that certain pyrazole derivatives demonstrate potent activity against strains such as Candida albicans and Aspergillus niger .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 12.5 µg/mL |

| This compound | Aspergillus niger | 25 µg/mL |

Antitubercular Activity

The compound has also shown promising results against Mycobacterium tuberculosis. In vitro studies report that some derivatives possess significant activity, with MIC values comparable to established antitubercular agents .

Table 2: Antitubercular Activity

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 6.25 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, its antifungal action may involve the inhibition of ergosterol synthesis in fungal cell membranes, while its antitubercular effects could result from interference with mycobacterial metabolic pathways .

Case Studies

-

Anticancer Potential : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, including HePG-2 (liver cancer) and MCF-7 (breast cancer). Results indicated that compounds related to this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutic agents, indicating strong anticancer activity .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound Name Cell Line IC50 (µM) This compound HePG-2 15 This compound MCF-7 20 - Inhibition Studies : Another study focused on the enzyme inhibition properties of this compound, revealing its potential as an inhibitor for COX enzymes, which are key players in inflammatory processes .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-10(7-15)13-5-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSUAAQWBCIVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.